Isofusidienol A

Vue d'ensemble

Description

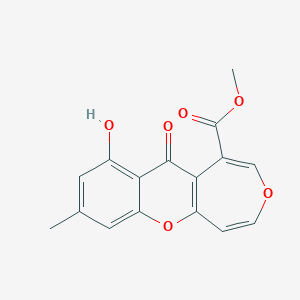

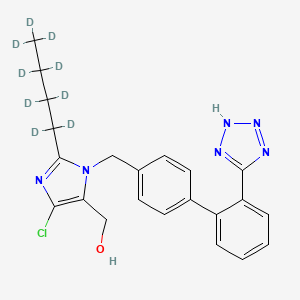

Isofusidienol A is one of the four novel metabolites (this compound, B, C, and D) produced by cultures of Chalara sp. (strain 6661), an endophytic fungus isolated from Artemisia vulgaris . It has an unprecedented chromone-3-oxepine structure .

Synthesis Analysis

The synthesis of this compound involves detailed spectroscopic analysis and in the case of this compound, it was verified by an X-ray analysis . Additionally, two xanthones, known 5 and its 8-chloro derivative 6, were isolated. Presumably, 5 is the biosynthetic precursor of the isofusidienols .Molecular Structure Analysis

The this compound molecule contains a total of 36 bond(s) . The unprecedented chromone-3-oxepine structure of the compounds was established by detailed spectroscopic analysis .Applications De Recherche Scientifique

Isofusidienols: Novel Metabolites with Antifungal and Antibacterial Activities

Isofusidienols, including isofusidienol A, are novel metabolites discovered in cultures of the endophytic fungus Chalara sp. This compound exhibits significant antifungal activity against Candida albicans and antibacterial activity against both gram-positive and gram-negative bacteria. Its structural uniqueness, characterized by the chromone-3-oxepine structure, was elucidated through detailed spectroscopic analysis and X-ray analysis. This compound represents a promising area of study for new antimicrobial agents due to its effective inhibition of pathogens like Bacillus subtilis (Loesgen et al., 2008).

Exploration of Endophytic Fungi for Novel Compounds

Endophytic fungi, like Chalara sp., are a rich source of genetically encoded small molecules, many of which remain unexplored. The discovery of isofusidienols, including this compound, emphasizes the potential of these fungi in producing novel bioactive compounds. Research has shown that epigenetic manipulation can be a useful tool in accessing the full chemical repertoire of these organisms, as demonstrated by the production of new modified xanthones when Chalara sp. was perturbed with an HDAC inhibitor. Such studies highlight the role of endophytic fungi in biotechnological and pharmaceutical developments (Adpressa et al., 2017).

Safety and Hazards

Mécanisme D'action

Isofusidienol A is a chromone , a class of compounds known for their diverse biological activities. Despite its intriguing structure, the detailed mechanism of action of this compound is not well-studied. This article aims to provide a comprehensive overview of the potential mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of this compound.

Propriétés

IUPAC Name |

methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGWURVKGDGBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017786 | |

| Record name | Isofusidienol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032392-18-9 | |

| Record name | Isofusidienol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B3075477.png)

![1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3075494.png)

![methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate](/img/structure/B3075497.png)

![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)